4'-Bromoacetanilide

Description

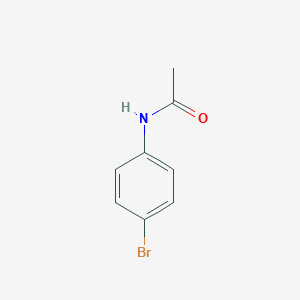

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLICLMCQYQNPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059283 | |

| Record name | Acetamide, N-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-88-8 | |

| Record name | Bromoacetanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Bromoacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Bromoacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(4-bromophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-bromoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BROMOACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KB44F25A3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4'-Bromoacetanilide: A Comprehensive Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed examination of the core physicochemical properties of 4'-Bromoacetanilide, a key intermediate in organic synthesis and a compound of interest in various research and development applications. This document summarizes its melting point and solubility data, outlines experimental protocols for their determination, and presents logical workflows for its synthesis and analysis.

Core Physicochemical Data

This compound is a white to light beige crystalline solid.[1] Its key physical and chemical properties are summarized in the tables below, providing a ready reference for laboratory and development work.

Table 1: Melting Point of this compound

| Property | Value | Source |

| Melting Point | 165-169 °C | [1][2] |

| Melting Point | 166-170 °C | [3][4][5] |

| Melting Point | 168 °C | [1][2][6] |

| Melting Point | 166-171 °C | [7] |

Note: The slight variations in the reported melting point range can be attributed to differences in sample purity and the specific analytical instrumentation used.

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source |

| Benzene | Soluble | [1][2] |

| Chloroform | Soluble | [1][2] |

| Ethyl Acetate | Soluble | [1][2] |

| Alcohol (Ethanol/Methanol) | Moderately Soluble / Slightly Soluble | [1][2][7][8][9] |

| Hot Water | Slightly Soluble / Very Slightly Soluble | [1][2] |

| Cold Water | Insoluble | [1][2][9] |

The solubility of this compound aligns with the "like dissolves like" principle, showing greater solubility in less polar organic solvents and limited solubility in polar solvents like water.[8]

Experimental Protocols

Accurate determination of the melting point and solubility are crucial for compound identification, purity assessment, and process development. The following sections detail the standard methodologies for these measurements.

Determination of Melting Point

The melting point of this compound is a key indicator of its purity.[10] A sharp melting range typically signifies a high-purity sample, while a broad or depressed range suggests the presence of impurities.[10]

Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform heating.[10]

-

Capillary Tube Loading: A small amount of the powdered sample is packed into a capillary tube, which is sealed at one end.[10]

-

Melting Point Apparatus: The capillary tube is placed into a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled, gradual rate.[10] The temperatures at which the sample begins to melt and completely liquefies are recorded as the melting point range.[10]

Synthesis and Purification Workflow

This compound is commonly synthesized via the bromination of acetanilide (B955).[1][6] The following workflow illustrates the key steps in its preparation and subsequent purification by recrystallization.

Caption: Workflow for the synthesis, purification, and analysis of this compound.

The synthesis involves the electrophilic aromatic substitution of acetanilide with bromine in a suitable solvent like glacial acetic acid.[1][6] The crude product is then purified by recrystallization from a solvent such as ethanol, which relies on the principle that the compound is more soluble in the hot solvent and less soluble in the cold solvent, allowing for the separation of impurities.[1][6]

Logical Workflow for Solubility Testing

A systematic approach is essential for accurately determining the solubility of this compound in various solvents. The following diagram outlines a general workflow for qualitative and semi-quantitative solubility testing.

Caption: A logical workflow for determining the solubility of this compound.

This iterative process involves adding a known amount of solute to a known volume of solvent and observing the extent of dissolution. For quantitative measurements, the process is repeated until saturation is reached. It is important to control the temperature as it significantly influences solubility.[8]

References

- 1. This compound | 103-88-8 [chemicalbook.com]

- 2. This compound CAS#: 103-88-8 [m.chemicalbook.com]

- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound | 103-88-8 [amp.chemicalbook.com]

- 7. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chembk.com [chembk.com]

- 10. ud.goldsupplier.com [ud.goldsupplier.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4'-Bromoacetanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4'-Bromoacetanilide. The document details the chemical shifts, coupling constants, and signal assignments, supported by tabulated data and a detailed experimental protocol for spectral acquisition. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development for the structural elucidation and characterization of this compound.

Introduction

This compound is a para-substituted aromatic compound with the chemical formula C₈H₈BrNO. It is a vital intermediate in the synthesis of various pharmaceuticals and fine chemicals. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation of such organic molecules. This guide presents a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound, providing key data points for its identification and characterization.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the amide proton, and the methyl protons of the acetyl group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

¹H NMR Data

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| -NH (Amide) | ~10.05 | Broad Singlet | 1H | - |

| H-2', H-6' (Aromatic) | ~7.56 | Doublet | 2H | ~7.5-9.0 |

| H-3', H-5' (Aromatic) | ~7.44 | Doublet | 2H | ~7.5-9.0 |

| -CH₃ (Acetyl) | ~2.05 | Singlet | 3H | - |

Interpretation of the ¹H NMR Spectrum

-

Amide Proton (-NH): A broad singlet is observed at approximately 10.05 ppm. The downfield chemical shift is characteristic of an amide proton, and the broadness of the signal can be attributed to quadrupole broadening by the adjacent nitrogen atom and potential hydrogen exchange.

-

Aromatic Protons (H-2', H-6' and H-3', H-5'): The para-substitution pattern of the benzene (B151609) ring results in a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the acetamido group (H-2', H-6') are chemically equivalent and appear as a doublet around 7.56 ppm. The protons ortho to the bromine atom (H-3', H-5') are also chemically equivalent and resonate as a doublet at approximately 7.44 ppm. The observed coupling constant of approximately 7.5-9.0 Hz is typical for ortho-coupling in aromatic systems.

-

Methyl Protons (-CH₃): The three protons of the acetyl methyl group are chemically equivalent and do not have any adjacent protons to couple with, thus they appear as a sharp singlet at around 2.05 ppm. The integration value of 3H confirms the presence of this methyl group.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound displays six distinct signals, corresponding to the six unique carbon environments in the molecule. The chemical shifts are reported in ppm.

¹³C NMR Data.[1]

| Carbon Assignment | Chemical Shift (δ) ppm |

| C=O (Carbonyl) | ~168.36 |

| C-1' (ipso-NH) | ~136.91 |

| C-3', C-5' (ortho-Br) | ~131.95 |

| C-2', C-6' (ortho-NH) | ~121.36 |

| C-4' (ipso-Br) | ~116.86 |

| -CH₃ (Acetyl) | ~24.63 |

Interpretation of the ¹³C NMR Spectrum.[1]

-

Carbonyl Carbon (C=O): The signal for the carbonyl carbon of the amide group appears significantly downfield at approximately 168.36 ppm, which is a characteristic chemical shift for this functional group.[1]

-

Aromatic Carbons:

-

C-1': The ipso-carbon atom attached to the nitrogen of the acetamido group (C-1') resonates at around 136.91 ppm.[1]

-

C-3' and C-5': The two carbon atoms ortho to the bromine atom are chemically equivalent due to the molecule's symmetry and appear at approximately 131.95 ppm.[1]

-

C-2' and C-6': Similarly, the two carbon atoms ortho to the acetamido group are equivalent and show a signal at around 121.36 ppm.[1]

-

C-4': The ipso-carbon atom directly bonded to the bromine atom (C-4') is observed at approximately 116.86 ppm.[1]

-

-

Methyl Carbon (-CH₃): The carbon of the acetyl methyl group appears in the aliphatic region of the spectrum, at approximately 24.63 ppm.[1]

Experimental Protocols

The following sections detail the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Massing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃) are commonly used. For the data presented in this guide, the spectra were referenced using DMSO-d₆.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Securely cap the NMR tube and gently agitate or vortex it until the sample is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent magnetic field inhomogeneity.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Number of Scans (NS): 16 to 64 scans are typically sufficient.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): 0-12 ppm.

-

Temperature: 298 K.

For ¹³C NMR:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for accurate integration of quaternary carbons.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 0-200 ppm.

-

Temperature: 298 K.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shift of each peak.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with the numbering of the carbon and hydrogen atoms corresponding to the NMR data presented.

Caption: Chemical structure of this compound with atom numbering.

References

The Synthesis of 4'-Bromoacetanilide: An In-depth Technical Guide on Electrophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4'-Bromoacetanilide, a key intermediate in the development of pharmaceuticals and other fine chemicals.[1][2][3][4] The primary focus is on the mechanism of electrophilic aromatic substitution, detailed experimental protocols, and the presentation of relevant quantitative data.

Core Concepts: Electrophilic Aromatic Substitution

The synthesis of this compound from acetanilide (B955) is a classic example of an electrophilic aromatic substitution (EAS) reaction.[5][6][7] In this reaction, an electrophile (an electron-poor species) attacks the electron-rich benzene (B151609) ring of acetanilide, replacing one of the hydrogen atoms.[8]

The acetamido group (-NHCOCH₃) of acetanilide is a moderately activating group and an ortho, para-director. This means it increases the rate of reaction compared to benzene and directs the incoming electrophile to the positions ortho (adjacent) or para (opposite) to itself.[9][10] The activating nature stems from the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, thereby stabilizing the carbocation intermediate (the arenium ion) formed during the substitution.[5][10]

While both ortho and para products are electronically favored, the major product of the bromination of acetanilide is the para-substituted isomer, this compound.[9][11] This regioselectivity is primarily due to steric hindrance; the bulky acetamido group physically impedes the approach of the electrophile to the adjacent ortho positions.[1][9]

Reaction Mechanism

The mechanism proceeds in two main steps:

-

Attack by the Aromatic Ring: The π-electron system of the acetanilide ring acts as a nucleophile, attacking the bromine electrophile (Br⁺). This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as the arenium ion or sigma complex.

-

Restoration of Aromaticity: A weak base, such as water or the bromide ion, removes a proton from the carbon atom bearing the bromine. This restores the aromatic π-system and yields the final product, this compound.

Caption: Electrophilic Aromatic Substitution mechanism for the bromination of acetanilide.

Experimental Protocols

Two primary methods for the bromination of acetanilide are presented: the traditional approach using liquid bromine and a "green" chemistry approach that generates bromine in situ.

Protocol 1: Bromination using Bromine in Acetic Acid

This method involves the direct use of a solution of elemental bromine in glacial acetic acid. Glacial acetic acid serves as a polar protic solvent that dissolves the acetanilide and moderates the reactivity of the bromine.[12]

Materials and Reagents:

-

Acetanilide (C₈H₉NO)

-

Glacial Acetic Acid (CH₃COOH)

-

Bromine (Br₂)

-

Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Ethanol (B145695) or Methanol (for recrystallization)

-

Distilled Water

Procedure:

-

In a fume hood, dissolve acetanilide (e.g., 3.0 g, 0.022 mol) in glacial acetic acid (10 mL) in a suitable flask.[13]

-

Separately, and with extreme caution in a fume hood, prepare a solution of bromine (e.g., 1.5 mL) in glacial acetic acid (10 mL).[13]

-

Slowly add the bromine-acetic acid solution dropwise to the stirred acetanilide solution. Maintain the temperature between 25-35°C using a water bath if necessary.[14]

-

After the addition is complete, stir the mixture at room temperature for an additional 15-30 minutes.[13][14]

-

Pour the reaction mixture into a beaker containing a large volume of cold water (e.g., 100-150 mL) with stirring.[13][14]

-

To quench any unreacted bromine, add a solution of sodium bisulfite or sodium thiosulfate dropwise until the orange/yellow color disappears and a white or pale yellow precipitate remains.[14]

-

Collect the crude this compound precipitate by vacuum filtration using a Büchner funnel and wash the solid with cold water.[13][15]

-

Purify the crude product by recrystallization from a suitable solvent, such as an ethanol-water or methanol-water mixture, to yield pure this compound.[14][15]

Protocol 2: Green Synthesis via in situ Bromine Generation

This environmentally safer approach avoids the direct handling of corrosive liquid bromine. Instead, bromine is generated in situ from the oxidation of a bromide salt (e.g., sodium bromide) by an oxidizing agent like sodium hypochlorite (B82951) (household bleach).[3][16][17]

Materials and Reagents:

-

Acetanilide (C₈H₉NO)

-

Sodium Bromide (NaBr)

-

Sodium Hypochlorite (NaOCl, 4-6% solution)

-

Ethanol (95%)

-

Glacial Acetic Acid (CH₃COOH)

-

Sodium Thiosulfate (Na₂S₂O₃) solution

-

Distilled Water

Procedure:

-

Combine acetanilide (e.g., 1.0 g, 7.4 mmol), sodium bromide (e.g., 1.8 g, 17.5 mmol), 95% ethanol (6 mL), and glacial acetic acid (5 mL) in an Erlenmeyer flask.[15]

-

Cool the mixture in an ice-water bath with stirring for approximately 5 minutes.[15]

-

While stirring in the ice bath, add sodium hypochlorite solution (e.g., ~10.7 mL) dropwise.[15]

-

After the addition, continue stirring in the ice bath for 5 more minutes, then remove the flask and allow it to sit at room temperature for 15 minutes.[15]

-

Cool the mixture again in an ice bath to maximize precipitation.[15]

-

Add a small amount of sodium thiosulfate solution to quench any excess oxidant.

-

Collect the crude product via vacuum filtration and wash it with cold distilled water.[15]

-

Recrystallize the crude solid from a 50% ethanol-water mixture to obtain the purified this compound.[15]

Caption: Workflow for the in situ generation of bromine for a greener synthesis.

Quantitative Data and Characterization

The following tables summarize quantitative data from representative experimental procedures and key spectroscopic data for the characterization of the final product.

Table 1: Summary of Experimental Data

| Parameter | Protocol 1 (Traditional)[14] | Protocol 2 (Green Synthesis)[15] |

| Acetanilide | 5.1 g (0.038 mol) | 1.0 g (7.4 mmol) |

| Brominating Agent | 2.0 mL Br₂ (0.039 mol) | 1.8 g NaBr (17.5 mmol) |

| Oxidizing Agent | N/A | 10.7 mL NaOCl (7.8 mmol) |

| Solvent(s) | 32 mL Glacial Acetic Acid | 6 mL Ethanol, 5 mL Acetic Acid |

| Reaction Time | 30 min | 25 min |

| Reaction Temp. | 25-35 °C | 0 °C to Room Temp. |

| Crude Yield | ~6.1 g (75%) | Not Reported |

| Recrystallized Yield | 4.9 g (60%) | 1.076 g (68%) |

| Melting Point (°C) | Not Reported | 167-168 °C |

| Literature M.P. (°C) | 166 °C[14] | 165-169 °C[2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Peak / Shift (δ) | Assignment | Reference |

| IR (cm⁻¹) | ~3300 | N-H stretch | [15] |

| ~1667 | C=O stretch (Amide I) | [15] | |

| ~1536 | N-H bend (Amide II) | [15] | |

| ¹H NMR (DMSO) | 2.04 (3H, s) | -COCH₃ | [15] |

| 7.47 (2H, d) | Aromatic H (ortho to -NHAc) | [15] | |

| 7.57 (2H, d) | Aromatic H (ortho to -Br) | [15] | |

| 10.06 (1H, s) | -NH | [15] | |

| ¹³C NMR (DMSO) | 24.4 | -COCH₃ | [15] |

| 114.9 | C-Br | [15] | |

| 121.3 | Aromatic C-H | [15] | |

| 131.9 | Aromatic C-H | [15] | |

| 139.1 | Aromatic C-N | [15] | |

| 168.9 | -C=O | [15] |

Conclusion

The synthesis of this compound via electrophilic aromatic substitution is a robust and well-understood process critical to organic synthesis. While the traditional method using liquid bromine is effective, modern "green" protocols utilizing the in situ generation of bromine offer significant advantages in safety and environmental impact without compromising yield. The data presented herein provide researchers and drug development professionals with the necessary technical details to effectively perform and characterize this important transformation.

References

- 1. scribd.com [scribd.com]

- 2. nbinno.com [nbinno.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. ud.goldsupplier.com [ud.goldsupplier.com]

- 5. quora.com [quora.com]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Acetanilide when treated with bromine in acetic acid mainly gives :- (1) .. [askfilo.com]

- 10. Acetanilide when treated with bromine in acetic acid mainly gives:A. - askIITians [askiitians.com]

- 11. Acetanilide when treated with bromine in acetic acid class 12 chemistry CBSE [vedantu.com]

- 12. homework.study.com [homework.study.com]

- 13. docsity.com [docsity.com]

- 14. scribd.com [scribd.com]

- 15. gradesfixer.com [gradesfixer.com]

- 16. Reddit - The heart of the internet [reddit.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Hazards and Toxicity of 4'-Bromoacetanilide in a Lab Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and toxicological profile of 4'-Bromoacetanilide, a compound commonly used as an intermediate in organic synthesis. The information is intended to support safe laboratory practices and inform risk assessments in research and development settings.

Chemical and Physical Properties

This compound is a white to light-grey crystalline solid. Key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 103-88-8 | [1] |

| Molecular Formula | C₈H₈BrNO | [1] |

| Molecular Weight | 214.06 g/mol | [2] |

| Melting Point | 165-170 °C | [1][2] |

| Boiling Point | 353.4°C (estimate) | [2] |

| Solubility | Insoluble in cold water; moderately soluble in alcohol. | [2][3] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [2][4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory tract.[4][5][6]

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[4]

Hazard Pictogram: [4]

-

GHS07 (Exclamation Mark)

Toxicological Data

The available quantitative toxicological data for this compound is limited. The primary reported value is the median lethal dose (LD50) in mice via intraperitoneal administration.

Acute Toxicity Data

| Test | Species | Route | Value | Reference(s) |

| LD50 | Mouse | Intraperitoneal | 250 mg/kg | [7][8] |

No specific data is available for oral, dermal, or inhalation LD50 values in other species. There is also a lack of information on chronic toxicity, carcinogenicity, and reproductive toxicity.[7][8][9]

Potential Mechanisms of Toxicity and Signaling Pathways

Putative Signaling Pathways Involved in this compound Toxicity:

-

Oxidative Stress and Methemoglobinemia: Aniline (B41778), the parent amine of acetanilide, is a known inducer of methemoglobinemia.[10] This process involves the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), rendering it unable to transport oxygen. The metabolism of aniline to reactive intermediates like phenylhydroxylamine is a key step in this toxicity.[11][12] It is plausible that this compound, through metabolic activation, could generate reactive oxygen species (ROS) and intermediates that lead to oxidative stress within red blood cells, culminating in methemoglobin formation.

Caption: Putative pathway of this compound-induced methemoglobinemia.

-

Hepatotoxicity: Brominated aromatic compounds have been associated with liver injury.[13] The metabolism of these compounds in the liver can produce reactive intermediates that can cause cellular damage, leading to inflammation and necrosis. This suggests that exposure to this compound could potentially impact hepatic function.

References

- 1. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 2. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nib.si [nib.si]

- 6. The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair | Springer Nature Experiments [experiments.springernature.com]

- 7. qualitybiological.com [qualitybiological.com]

- 8. oecd.org [oecd.org]

- 9. 21stcenturypathology.com [21stcenturypathology.com]

- 10. researchgate.net [researchgate.net]

- 11. Contribution of aniline metabolites to aniline-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Severe Methemoglobinemia and Hemolytic Anemia from Aniline Purchased as 2C-E (4-ethyl-2,5-dimethoxyphenethylamine), a Recreational Drug, on the Internet — Oregon, 2011 [cdc.gov]

- 13. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Step-by-Step Protocol for the Bromination of Acetanilide

Abstract

This document provides a detailed protocol for the synthesis of 4-bromoacetanilide via the electrophilic aromatic substitution of acetanilide (B955). The procedure outlined utilizes the in situ generation of bromine from potassium bromate (B103136) and hydrobromic acid, a method that mitigates the hazards associated with handling liquid bromine.[1][2] This application note is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide that includes safety precautions, a step-by-step experimental workflow, and methods for product isolation and purification.

Introduction

The bromination of acetanilide is a classic example of an electrophilic aromatic substitution reaction.[3] In this reaction, an electrophile (Br+) attacks the electron-rich benzene (B151609) ring of acetanilide.[4] The acetamido group (-NHCOCH₃) is an activating, ortho, para-directing group.[5] However, due to significant steric hindrance from the bulky acetamido group, the substitution occurs almost exclusively at the para position, yielding 4-bromoacetanilide as the major product.[6][7]

This reaction is fundamental in organic synthesis, demonstrating how a functional group can be used to control the regioselectivity of a reaction. The conversion of aniline (B41778) to acetanilide is often a preliminary step to moderate the high reactivity of the amino group, which would otherwise lead to multiple substitutions and oxidation side products.[6] While traditional methods employ hazardous liquid bromine, this protocol details a safer alternative where bromine is generated in situ.[1][2]

Safety Precautions

All manipulations must be performed within a certified chemical fume hood.[5][8] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[9][10]

-

Bromine (Generated in situ): Bromine is a severe irritant, toxic, and corrosive.[6][9] It can cause severe burns upon skin contact and is fatal if inhaled.[9][11] Handle all reagents that produce bromine with extreme caution.

-

Glacial Acetic Acid: This is a corrosive liquid that can cause severe skin burns and eye damage.[10][11] Its vapors are irritating to the respiratory system.

-

Hydrobromic Acid: A strong, corrosive acid. Handle with care to avoid contact with skin and eyes.[12]

-

Potassium Bromate: A strong oxidizing agent. Keep away from combustible materials.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9][11]

Experimental Protocol

This protocol is adapted from established procedures for the microscale to gram-scale synthesis of 4-bromoacetanilide.[1][2]

3.1 Materials and Reagents

-

Acetanilide

-

Potassium Bromate (KBrO₃)

-

Glacial Acetic Acid

-

48% Hydrobromic Acid (HBr)

-

Saturated Sodium Bisulfite (NaHSO₃) solution

-

Distilled Water

-

10 mL Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Hirsch funnel and vacuum flask

-

Craig tube or small beaker for recrystallization

3.2 Reaction Procedure

-

In a 10-mL Erlenmeyer flask, combine 0.200 g (1.5 mmol) of acetanilide and 0.085 g (0.5 mmol) of potassium bromate.[2]

-

Add 2 mL of glacial acetic acid to the flask.[2]

-

Place the flask on a magnetic stirrer and begin stirring the mixture rapidly.

-

Carefully add 0.3 mL (2.6 mmol) of 48% hydrobromic acid to the stirring mixture.[2] An orange or reddish-brown color should appear, indicating the formation of bromine.[2][6]

-

Continue stirring the reaction mixture at room temperature for 30 minutes.[2] During this time, the product may begin to precipitate.[6]

3.3 Isolation and Purification

-

After the 30-minute reaction period, pour the entire reaction mixture into a beaker containing approximately 25 mL of cold water.[2]

-

Stir the aqueous mixture to ensure complete precipitation of the crude product.[13]

-

To quench any unreacted bromine (indicated by the orange color), add saturated sodium bisulfite solution dropwise until the color disappears and the crystals appear white or off-white.[6]

-

Cool the mixture in an ice bath for 10-15 minutes to maximize crystal formation.[6]

-

Collect the solid product by vacuum filtration using a Hirsch funnel.[5][13]

-

Wash the filter cake with several portions of cold water to remove residual acids and salts.[6]

-

Allow the crude product to air-dry on the funnel for several minutes.

3.4 Recrystallization

-

Transfer the crude 4-bromoacetanilide to a Craig tube or a small beaker.

-

Purify the product by recrystallization from 95% ethanol.[2][6] Add a minimal amount of hot ethanol to dissolve the solid, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the purified, colorless needles by vacuum filtration.

-

Dry the final product completely, weigh it to determine the percent yield, and measure its melting point for characterization.

Data Presentation

The following table summarizes key quantitative data for the reactants and the expected product.

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Amount (g) | Moles (mmol) |

| Acetanilide | 135.17 | 113-115 | 304 | 0.200 | 1.5 |

| Potassium Bromate | 167.00 | 350 (decomposes) | N/A | 0.085 | 0.5 |

| 4-Bromoacetanilide | 214.06 | 168-171 | N/A | - | - |

Literature values are cited from various sources.[2][6] The amounts provided are based on the described protocol.[2] Yields for this reaction are typically high, often exceeding 80-90%.[1]

Visualization

The overall experimental workflow for the synthesis of 4-bromoacetanilide is depicted below.

Caption: Experimental workflow for the synthesis of 4-bromoacetanilide.

References

- 1. scribd.com [scribd.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. brainly.com [brainly.com]

- 5. scribd.com [scribd.com]

- 6. scribd.com [scribd.com]

- 7. scribd.com [scribd.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. carlroth.com [carlroth.com]

- 10. bg.cpachem.com [bg.cpachem.com]

- 11. fishersci.com [fishersci.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. docsity.com [docsity.com]

Application Notes and Protocols for the Purification of 4'-Bromoacetanilide by Recrystallization

Introduction

4'-Bromoacetanilide is a vital intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][2] It is typically synthesized via the bromination of acetanilide.[1][2] The crude product obtained from this synthesis often contains unreacted starting materials and by-products, necessitating a purification step to achieve the desired level of purity for subsequent applications.[3] Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging the differences in solubility between the desired compound and impurities in a suitable solvent.[4][5] This document provides a detailed protocol for the purification of this compound using the recrystallization method.

Principle of Recrystallization

Recrystallization is based on the principle that the solubility of most solids in a solvent increases with temperature.[4][5] In an ideal recrystallization, a solvent is chosen in which the compound of interest is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[4] Conversely, the impurities present should either be insoluble in the hot solvent or remain soluble in the cold solvent.

The process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution.[4] Any insoluble impurities can be removed by hot filtration. As the hot, saturated solution is allowed to cool, the solubility of the desired compound decreases, leading to the formation of pure crystals. The soluble impurities remain in the mother liquor. The purified crystals are then collected by filtration.

Solvent Selection for this compound

The choice of a suitable solvent is critical for a successful recrystallization. An ideal solvent should:

-

Not react chemically with the compound to be purified.

-

Dissolve the compound sparingly or not at all at room temperature but have a high capacity for it at the boiling point.

-

Dissolve impurities readily at all temperatures or not at all.

-

Have a relatively low boiling point for easy removal from the purified crystals.

-

Yield well-formed crystals of the purified compound.

Based on solubility data, ethanol (B145695) or a mixed solvent system of ethanol and water is often suitable for the recrystallization of this compound.[1][6][7] this compound is moderately soluble in ethanol and slightly soluble in hot water, while being insoluble in cold water.[2][8][9] This solubility profile allows for good recovery of the purified product upon cooling.

Caption: Logic diagram for selecting a suitable recrystallization solvent.

Physical and Solubility Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈BrNO | [10][11] |

| Molecular Weight | 214.06 g/mol | [11][12] |

| Appearance | White to light beige crystalline solid/powder | [2][8][10] |

| Melting Point | 165-170 °C | [8][10][13] |

| Solubility in Water | Insoluble in cold water, slightly soluble in hot. | [2][8] |

| Solubility in Ethanol | Moderately soluble. | [1] |

| Solubility in Benzene | Soluble. | [8] |

| Solubility in Chloroform | Soluble. | [8] |

| Solubility in Ethyl Acetate | Soluble. | [8] |

Detailed Experimental Protocol

This protocol describes the purification of crude this compound using ethanol as the recrystallization solvent.

Materials and Equipment:

-

Crude this compound

-

95% Ethanol

-

Deionized water

-

Erlenmeyer flasks (2)

-

Hot plate with stirring capability

-

Magnetic stir bar

-

Stemless or short-stemmed funnel

-

Fluted filter paper

-

Büchner funnel and filter flask

-

Vacuum source

-

Watch glass

-

Spatula

-

Melting point apparatus

Caption: Experimental workflow for the recrystallization of this compound.

Procedure:

-

Dissolution:

-

Place a measured amount of crude this compound (e.g., 2.0 g) into a 125 mL Erlenmeyer flask containing a magnetic stir bar.

-

In a separate flask, heat the recrystallization solvent (95% ethanol) on a hot plate.

-

Add a small portion of the hot ethanol to the flask containing the crude solid and heat the mixture on a hot plate with stirring.

-

Continue to add small portions of the hot solvent until the this compound just completely dissolves.[4][5] Avoid adding a large excess of solvent, as this will reduce the recovery yield.

-

-

Decolorization (Optional):

-

If the hot solution is colored, remove it from the heat source and allow it to cool slightly.

-

Add a small amount of decolorizing charcoal (e.g., Norit) to the solution to adsorb colored impurities.

-

Reheat the solution to boiling for a few minutes.[14]

-

-

Hot Filtration:

-

This step is necessary to remove insoluble impurities or decolorizing charcoal.

-

Set up a hot filtration apparatus by placing a stemless or short-stemmed funnel with fluted filter paper into a clean Erlenmeyer flask.

-

Heat the receiving flask and funnel on a hot plate to prevent premature crystallization of the product in the funnel.

-

Pour a small amount of hot solvent through the filter paper to warm the apparatus.[14]

-

Quickly pour the hot solution containing the dissolved product through the fluted filter paper.[15]

-

-

Crystallization:

-

Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

-

Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 10-15 minutes to maximize the yield of crystals.[4][16]

-

-

Crystal Collection (Vacuum Filtration):

-

Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a filter flask connected to a vacuum source.

-

Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it is sealed to the funnel.

-

Turn on the vacuum and pour the cold slurry of crystals into the Büchner funnel.

-

Use a small amount of the cold filtrate to rinse any remaining crystals from the Erlenmeyer flask into the funnel.

-

-

Washing:

-

With the vacuum still on, wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any adhering mother liquor containing dissolved impurities.[17] Use a minimal amount of cold solvent to avoid dissolving a significant amount of the purified product.

-

-

Drying:

-

Leave the vacuum on to pull air through the crystals for several minutes to help dry them.

-

Transfer the purified crystals from the funnel to a pre-weighed watch glass.

-

Allow the crystals to air dry completely. The drying process can be expedited by placing the watch glass in a desiccator or a low-temperature drying oven.

-

Data Analysis and Characterization

Purity Assessment: The purity of the recrystallized this compound should be assessed by measuring its melting point. A pure compound will have a sharp melting point over a narrow range (typically 1-2 °C).[1] Impurities tend to depress and broaden the melting point range. The experimentally determined melting point should be compared to the literature value (165-170 °C).[10][13][18]

Percent Recovery Calculation: The efficiency of the recrystallization process is evaluated by calculating the percent recovery.[19][20]

-

Formula: Percent Recovery = (Mass of Purified Product / Initial Mass of Crude Product) x 100%[19][21]

-

Example Calculation: If you start with 2.00 g of crude this compound and obtain 1.50 g of pure, dry crystals, the percent recovery would be: (1.50 g / 2.00 g) x 100% = 75%

A percent recovery of less than 100% is expected, as some of the product will be lost during transfers and a small amount will remain dissolved in the cold mother liquor.[20][22]

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when handling chemicals.

-

This compound may be irritating to the eyes, respiratory system, and skin.[9] Handle it in a well-ventilated area or a fume hood.

-

Ethanol is a flammable liquid. Avoid open flames and use a hot plate as the heating source.

-

Be cautious when handling hot glassware and solutions to prevent burns.

-

Dispose of all chemical waste in the appropriately labeled waste containers.

References

- 1. ud.goldsupplier.com [ud.goldsupplier.com]

- 2. This compound | 103-88-8 [amp.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. cerritos.edu [cerritos.edu]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. scribd.com [scribd.com]

- 7. gradesfixer.com [gradesfixer.com]

- 8. This compound | 103-88-8 [chemicalbook.com]

- 9. This compound [chembk.com]

- 10. 171570250 [thermofisher.com]

- 11. 4-Bromoacetanilide 98 103-88-8 [sigmaaldrich.com]

- 12. This compound | C8H8BrNO | CID 7683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. glaserr.missouri.edu [glaserr.missouri.edu]

- 15. Video: Recrystallization - Procedure [jove.com]

- 16. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 17. youtube.com [youtube.com]

- 18. chemsynthesis.com [chemsynthesis.com]

- 19. brainly.com [brainly.com]

- 20. sciencing.com [sciencing.com]

- 21. ck12.org [ck12.org]

- 22. sciencestruck.com [sciencestruck.com]

Application Notes and Protocols: 4'-Bromoacetanilide as a Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4'-bromoacetanilide as a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols for key transformations and summarizes quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound is a commercially available and versatile building block in medicinal chemistry.[1][2] Its stable crystalline form and the presence of two key functional groups—an acetamido group and a bromine atom in the para position—allow for a wide range of chemical modifications.[3][4] The acetamido group is a protected amine, which can be deprotected to yield 4-bromoaniline, a precursor for numerous APIs.[5] The bromine atom serves as an excellent handle for various cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1][6] This versatility makes this compound a valuable starting material for the synthesis of analgesics, antipyretics, and cardiovascular drugs.[3][7]

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 103-88-8 | [8] |

| Molecular Formula | C₈H₈BrNO | [8] |

| Molecular Weight | 214.06 g/mol | [8] |

| Appearance | White to light beige crystalline solid | [2][9] |

| Melting Point | 165-169 °C | [6][10] |

| Solubility | Soluble in benzene, chloroform, ethyl acetate; slightly soluble in alcohol and hot water; insoluble in cold water. | [9] |

| Purity (typical) | ≥98.0% | [1][6] |

Applications in Pharmaceutical Synthesis

This compound serves as a key starting material or intermediate in the synthesis of several important pharmaceutical compounds. This section details its application in the synthesis of Phenacetin (B1679774), Acebutolol (B1665407), and as a precursor for Paracetamol.

Synthesis of Phenacetin (Analgesic and Antipyretic)

Phenacetin, a pain-relieving and fever-reducing drug, can be synthesized from this compound via hydrolysis to 4-bromoaniline, followed by etherification and subsequent acetylation. A more direct route involves the Williamson ether synthesis starting from a derivative of this compound.

Reaction Scheme:

A common laboratory synthesis of phenacetin involves the reaction of p-acetamidophenol with bromoethane (B45996). While not directly starting from this compound, the structural similarity highlights the types of transformations possible.

Quantitative Data for Phenacetin Synthesis (from p-acetamidophenol):

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield | Reference |

| p-Acetamidophenol (1.51 g) | Bromoethane (1.64 g) | Sodium methoxide (B1231860) (2.5 mL of 25% solution in methanol) | Ethanol (4 mL) | 45 min (reflux) | Not specified | [1] |

| p-Acetamidophenol (0.151 g) | Bromoethane (0.17 g) | Sodium methoxide (0.25 mL of 25% solution in methanol) | Ethanol (1.0 mL) | Not specified | Not specified | [1] |

Experimental Protocol: Synthesis of Phenacetin via Williamson Ether Synthesis

This protocol is adapted from a standard procedure for the synthesis of phenacetin from p-acetamidophenol, illustrating the etherification step.

Materials:

-

p-Acetamidophenol (1.5 g)

-

25% Sodium methoxide in methanol (B129727) (2.5 mL)

-

100% Ethanol (4 mL)

-

Bromoethane (1.2 mL)

-

Deionized water

-

Boiling chips

Procedure:

-

In a 25 mL round-bottom flask, combine 1.5 g of p-acetamidophenol, 4 mL of 100% ethanol, and 1-2 boiling chips.[11]

-

While swirling the flask, add 2.5 mL of 25% sodium methoxide in methanol. Continue swirling until all the solid dissolves.[11]

-

Set up a reflux condenser and place the flask in a heating mantle.

-

Add 1.2 mL of bromoethane through the condenser.[11]

-

Heat the mixture to a gentle reflux and maintain for 30-45 minutes.[1][11]

-

After the reflux period, allow the flask to cool to near room temperature.

-

Pour 12 mL of deionized water into the flask through the condenser, with swirling.[11]

-

Cool the flask in an ice-water bath to induce crystallization of the product.[11]

-

Collect the solid product by vacuum filtration and wash with a small amount of cold water.[11]

-

Recrystallize the crude product from a hot ethanol/water mixture to obtain pure phenacetin.[11]

Signaling Pathway of Phenacetin:

Phenacetin exerts its analgesic and antipyretic effects primarily after being metabolized in the liver to its active metabolite, paracetamol (acetaminophen).[7][12] Paracetamol, in turn, is believed to act by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2, which are involved in the synthesis of prostaglandins. Prostaglandins are key mediators of pain and fever.[7][12]

Caption: Metabolic activation and mechanism of action of Phenacetin.

Synthesis of Acebutolol (Cardiovascular Drug)

Acebutolol is a cardioselective beta-blocker used to treat hypertension and arrhythmias.[9][13] Its synthesis is a multi-step process that can utilize an intermediate derived from this compound. A key step in a reported synthesis involves a Fries rearrangement.

Experimental Workflow for Acebutolol Synthesis:

The synthesis of acebutolol is complex and involves several stages. A representative workflow starting from a p-aminophenol derivative is outlined below.

Caption: Synthetic workflow for Acebutolol.

Experimental Protocol: Key Steps in Acebutolol Synthesis (Conceptual)

-

Acetylation: The starting p-aminophenol derivative is acetylated to protect the amino and hydroxyl groups.[14]

-

Fries Rearrangement: The resulting ester undergoes a Fries rearrangement to introduce an acetyl group onto the aromatic ring, ortho to the hydroxyl group.[14][15] This is a crucial step in forming the 2-acetyl-4-amidophenol core.

-

Hydrolysis and Butyrylation: The acetyl group on the nitrogen is selectively hydrolyzed and then replaced with a butyryl group.[14]

-

Epoxidation: The phenolic hydroxyl group is reacted with epichlorohydrin in the presence of a base.[14]

-

Ring Opening: The resulting epoxide is opened by reaction with isopropylamine to yield acebutolol.[14]

Quantitative Data for a Step in Acebutolol Synthesis:

A Chinese patent describes the final step of recrystallization with the following yields:

| Crude Product | Recrystallization Solvent | Final Product | Yield | Reference |

| Thick product | Toluene | Acebutolol white solid | 72.5% | [16] |

| Thick product | Toluene | Acebutolol white solid | 70.3% | [16] |

Signaling Pathway of Acebutolol:

Acebutolol is a cardioselective β₁-adrenergic receptor antagonist.[3] It competitively blocks the binding of catecholamines (e.g., adrenaline and noradrenaline) to β₁-receptors, which are predominantly located in the heart. This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure.[4][13]

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. nbinno.com [nbinno.com]

- 3. m.youtube.com [m.youtube.com]

- 4. What is the mechanism of Acebutolol Hydrochloride? [synapse.patsnap.com]

- 5. ud.goldsupplier.com [ud.goldsupplier.com]

- 6. 4-ブロモアセトアニリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. What is the mechanism of Phenacetin? [synapse.patsnap.com]

- 8. This compound | C8H8BrNO | CID 7683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Acebutolol. A review of its pharmacological properties and therapeutic efficacy in hypertension, angina pectoris and arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mobile.fpnotebook.com [mobile.fpnotebook.com]

- 11. Solved Experiment: Synthesis of Phenacetin In this | Chegg.com [chegg.com]

- 12. Phenacetin: pharmacokinetics, mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]

- 13. Acebutolol (Sectral): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 14. researchgate.net [researchgate.net]

- 15. CN1970529A - Method for synthesizing cardiovascular drug acebutolol intermediate 2-acetyl-4-n-butylamidophenol - Google Patents [patents.google.com]

- 16. CN1510026A - The synthetic method of acebutolol - Google Patents [patents.google.com]

The Versatile Role of 4'-Bromoacetanilide in the Synthesis of Dyes and Agrochemicals: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

4'-Bromoacetanilide is a pivotal intermediate in the organic synthesis of a wide array of commercially significant molecules, particularly in the dye and agrochemical industries. Its utility stems from the presence of an acetamido group and a bromine atom on the benzene (B151609) ring. The acetamido group is a moderately activating, ortho-, para-director, which can be readily hydrolyzed to an amino group, a key functional group for diazotization reactions in dye synthesis. The bromine atom offers a site for various nucleophilic substitution and cross-coupling reactions, enhancing the molecular diversity of the final products. Furthermore, the bromo-substituent can impart desirable properties such as increased stability and bioactivity in agrochemicals.

This document provides detailed application notes and experimental protocols for the synthesis of representative azo dyes and agrochemicals derived from this compound.

Application Notes

This compound serves as a crucial precursor for the synthesis of 4-bromoaniline (B143363), the primary building block for many of the target molecules discussed herein. The initial hydrolysis of this compound to 4-bromoaniline is a fundamental step that paves the way for subsequent synthetic transformations.

Synthesis of Azo Dyes

Azo dyes, characterized by the functional group R-N=N-R', represent the largest class of synthetic colorants. The synthesis of azo dyes from this compound typically involves a two-step process:

-

Hydrolysis: this compound is first hydrolyzed under acidic or basic conditions to yield 4-bromoaniline.

-

Diazotization and Coupling: 4-bromoaniline is then diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This highly reactive intermediate is subsequently coupled with a suitable coupling component (e.g., phenols, naphthols, or aromatic amines) to produce the final azo dye. The bromine atom from the starting material can influence the final color and fastness properties of the dye.[1][2][3][4]

A notable application is in the synthesis of disazo disperse dyes, which are used for dyeing synthetic fibers like polyester (B1180765) and nylon.[1][2][3][4] These dyes often exhibit good light and wash fastness.

Synthesis of Agrochemicals

This compound and its derivative, 4-bromoaniline, are integral to the synthesis of various agrochemicals, including herbicides and fungicides.[5]

Herbicides: A significant application is in the production of phenylurea herbicides. These compounds act by inhibiting photosynthesis in target weeds.[5] A key example is Metobromuron (B166326), a selective pre-emergence herbicide. The synthesis involves the reaction of a 4-bromophenyl isocyanate intermediate with N,O-dimethylhydroxylamine.[5]

Fungicides: 4-Bromoaniline can be used as a starting material for the synthesis of heterocyclic compounds with fungicidal activity. For instance, it can be condensed with aldehydes and thioglycolic acid to form 4-thiazolidinone (B1220212) derivatives, which have shown promising antifungal properties against various phytopathogenic fungi.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of a representative disazo dye and a phenylurea herbicide starting from this compound.

I. Synthesis of 4-Bromoaniline from this compound (Hydrolysis)

This initial step is common for the synthesis of both the dye and the agrochemical described below.

Reaction: C₈H₈BrNO + 2H₂O + H⁺ → C₆H₆BrN + CH₃COOH + H₃O⁺

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

10% Sodium Hydroxide (B78521) (NaOH) solution

-

Distilled water

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers

-

Büchner funnel and flask

-

Filter paper

-

pH paper

Procedure:

-

In a round-bottom flask, place 10.0 g of this compound and 50 mL of ethanol.

-

Slowly add 20 mL of concentrated hydrochloric acid to the flask.

-

Attach a reflux condenser and heat the mixture to reflux for 1 hour.

-

After reflux, pour the hot solution into a beaker containing 200 mL of cold water.

-

Neutralize the solution by slowly adding 10% sodium hydroxide solution until the pH is approximately 7-8. The free amine (4-bromoaniline) will precipitate.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold distilled water.

-

Dry the purified 4-bromoaniline. The expected yield is typically high.

Quantitative Data for Hydrolysis:

| Parameter | Value |

| Starting Material | This compound |

| Product | 4-Bromoaniline |

| Theoretical Yield | ~8.0 g |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 62-66 °C |

II. Synthesis of a Disazo Disperse Dye

This protocol describes the synthesis of a disazo disperse dye derived from 4-bromoaniline and 3-aminophenol (B1664112), which is then coupled with 2-naphthol (B1666908).

Step 1: Diazotization of 4-bromoaniline and Coupling with 3-aminophenol

Reaction: C₆H₆BrN + NaNO₂ + 2HCl → [C₆H₄BrN₂]⁺Cl⁻ + NaCl + 2H₂O [C₆H₄BrN₂]⁺Cl⁻ + C₆H₇NO → C₁₂H₁₀BrN₃O + HCl

Materials:

-

4-Bromoaniline (from step I)

-

3-Aminophenol

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Acetate (B1210297)

-

Distilled water

-

Ice

Procedure:

-

Dissolve 4.3 g (0.025 mol) of 4-bromoaniline in a mixture of 10 mL of concentrated HCl and 20 mL of water in a beaker.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of 1.8 g (0.026 mol) of sodium nitrite in 10 mL of water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

-

In a separate beaker, dissolve 2.7 g (0.025 mol) of 3-aminophenol in 50 mL of water containing a small amount of HCl. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the 3-aminophenol solution with constant stirring.

-

Add a saturated solution of sodium acetate to adjust the pH to 4-5.

-

Stir the mixture for 1-2 hours, allowing the monoazo dye intermediate to precipitate.

-

Filter the precipitate, wash with cold water, and dry.

Step 2: Diazotization of the Monoazo Intermediate and Coupling with 2-Naphthol

Reaction: C₁₂H₁₀BrN₃O + NaNO₂ + 2H₂SO₄ → [C₁₂H₈BrN₄O₂S]⁺HSO₄⁻ + NaHSO₄ + 2H₂O [C₁₂H₈BrN₄O₂S]⁺HSO₄⁻ + C₁₀H₈O → C₂₂H₁₅BrN₄O₂ + H₂SO₄

Materials:

-

Monoazo dye intermediate from Step 1

-

2-Naphthol

-

Sodium Nitrite (NaNO₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Hydroxide (NaOH)

-

Distilled water

-

Ice

Procedure:

-

Carefully dissolve 3.2 g (0.01 mol) of the monoazo dye intermediate in 10 mL of cold concentrated sulfuric acid.

-

Cool the solution to 0-5 °C and slowly add a solution of 0.7 g (0.01 mol) of sodium nitrite in a few mL of water. Stir for 30 minutes.

-

In a separate beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of 10% NaOH solution. Cool to 0-5 °C.

-

Slowly add the diazonium salt solution to the 2-naphthol solution with vigorous stirring.

-

Maintain the alkaline pH and stir for 2-3 hours. The disazo dye will precipitate.

-

Filter the solid dye, wash thoroughly with water until the filtrate is neutral, and then dry.

Quantitative Data for Disazo Dye Synthesis:

| Parameter | Value | Reference |

| Product | Disazo Disperse Dye | [3] |

| Yield | 50-74% | [3] |

| Appearance | Brown solid | [3] |

| Melting Point | >100 °C (decomposes) | [3] |

| λmax (DMF) | 772-786 nm | [3] |

III. Synthesis of Metobromuron (Phenylurea Herbicide)

This protocol outlines a laboratory-scale synthesis of Metobromuron starting from 4-bromoaniline.

Step 1: Synthesis of 4-Bromophenyl Isocyanate

Reaction: C₆H₆BrN + COCl₂ → C₇H₄BrNO + 2HCl

Materials:

-

4-Bromoaniline (from step I)

-

Phosgene (B1210022) (or a phosgene substitute like triphosgene)

-

Inert solvent (e.g., Toluene)

-

Dry glassware

Procedure (Caution: Phosgene is highly toxic. This reaction must be performed in a well-ventilated fume hood by trained personnel):

-

Dissolve 8.6 g (0.05 mol) of 4-bromoaniline in 100 mL of dry toluene (B28343) in a three-necked flask equipped with a stirrer, a gas inlet tube, and a reflux condenser connected to a scrubbing system for excess phosgene.

-

Bubble phosgene gas through the solution at a controlled rate while stirring. The reaction is exothermic. Maintain the temperature at 60-70 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove excess phosgene.

-

The resulting solution of 4-bromophenyl isocyanate in toluene can be used directly in the next step.

Step 2: Reaction with N,O-Dimethylhydroxylamine

Reaction: C₇H₄BrNO + (CH₃)₂NOH → C₉H₁₁BrN₂O₂

Materials:

-

4-Bromophenyl isocyanate solution (from Step 1)

-

N,O-Dimethylhydroxylamine hydrochloride

-

Sodium Hydroxide (NaOH)

-

Water

-

Toluene

Procedure:

-

Prepare a solution of N,O-dimethylhydroxylamine by neutralizing 5.8 g (0.06 mol) of N,O-dimethylhydroxylamine hydrochloride with a stoichiometric amount of NaOH solution.

-

Cool the toluene solution of 4-bromophenyl isocyanate to 10-15 °C.

-

Slowly add the aqueous solution of N,O-dimethylhydroxylamine to the isocyanate solution with vigorous stirring.

-

Maintain the pH of the reaction mixture between 8 and 10 by adding a 32% NaOH solution as needed.

-

After the addition is complete, stir the mixture at 20-25 °C until the reaction is complete (monitor by HPLC or TLC).

-

Separate the organic layer, wash it with water, and then crystallize the product from the toluene solution by cooling.

-

Filter the solid product, wash with a small amount of cold toluene, and dry.

Quantitative Data for Metobromuron Synthesis:

| Parameter | Value | Reference |

| Product | Metobromuron | [5] |

| Yield | ~92% (two steps) | [5] |

| Appearance | Light yellow crystalline solid | |

| Melting Point | 95-96 °C | |

| Purity | >99% | [5] |

Visualizations

Caption: General synthesis pathways from this compound.

Caption: Workflow for Azo Dye Synthesis.

Caption: Workflow for Agrochemical Synthesis.

References

Application Note: Quantification of Phenylurea and Triazine Herbicides in Oyster Tissue Using 4'-Bromoacetanilide as an Internal Standard by LC-MS/MS

Introduction

This application note describes a robust and sensitive method for the simultaneous determination of various phenylurea and triazine herbicides and their degradation products in complex biological matrices such as oyster tissue. Due to the potential for bioaccumulation in marine organisms, it is crucial to have reliable analytical methods to monitor these contaminants. This method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for highly selective and sensitive detection. To ensure accuracy and precision in quantification, 4'-Bromoacetanilide is employed as an internal standard to compensate for matrix effects and variations during sample preparation and analysis. The described protocol is based on the established methodology by Bichon et al. (2006) in the Journal of Chromatography B, demonstrating its application in a challenging matrix.[1]

Principle

The method involves the extraction of herbicides from lyophilized oyster tissue using Pressurized Liquid Extraction (PLE), followed by a multi-step cleanup process involving Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The purified extracts are then analyzed by LC-MS/MS in the Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratios of the target analytes to the internal standard, this compound.

Experimental Protocols

1. Materials and Reagents

-

Standards: Analytical standards of phenylurea and triazine herbicides and their metabolites, and this compound (purity >98%).

-

Solvents: Acetonitrile, Dichloromethane (B109758), Methanol (B129727), Ethyl acetate (B1210297) (all LC-MS grade). Water (18.2 MΩ·cm).

-

Reagents: Formic acid, Ammonium formate.

-

SPE Cartridges: Oasis HLB (60 mg, 3 mL) or equivalent.

-

PLE System: Accelerated Solvent Extractor or equivalent.

-

Other: Centrifuge, vortex mixer, evaporator, analytical balance, volumetric flasks, pipettes.

2. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve each standard in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with methanol.

-

Internal Standard (IS) Working Solution (1 µg/mL): Prepare a working solution of this compound in methanol.

-

Calibration Standards: Prepare a series of calibration standards in a suitable solvent, each containing a constant concentration of the internal standard.

3. Sample Preparation

-

Homogenization and Lyophilization: Homogenize fresh oyster tissue and then freeze-dry the homogenate.

-

Internal Standard Spiking: Weigh 1 g of lyophilized oyster tissue into a PLE cell and spike with the this compound internal standard solution.

-

Pressurized Liquid Extraction (PLE):

-

Solvent: Dichloromethane/Methanol (80:20, v/v).

-

Temperature: 100 °C.

-

Pressure: 100 bar.

-

Static Time: 5 minutes (2 cycles).

-

Collect the extract and evaporate to dryness under a gentle stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Conditioning: Condition the Oasis HLB SPE cartridge with 3 mL of ethyl acetate, followed by 3 mL of dichloromethane.

-

Sample Loading: Reconstitute the dried extract in 1 mL of dichloromethane and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of dichloromethane.

-

Elution: Elute the analytes with 5 mL of ethyl acetate.

-

-

Liquid-Liquid Extraction (LLE) Cleanup:

-

Evaporate the eluate from the SPE step to dryness.

-

Reconstitute the residue in 1 mL of a suitable solvent system for LLE (e.g., water and a non-polar organic solvent) to further remove interferences. Note: Specific LLE solvents and partitioning steps should be optimized based on the target analytes.

-

-

Final Preparation: Evaporate the final cleaned extract to dryness and reconstitute in a known volume of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

The following are typical starting conditions and should be optimized for the specific instrument and target analytes.

-

LC System: Agilent 1100 series HPLC or equivalent.

-

Column: C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10-90% B (linear gradient)

-

15-18 min: 90% B (hold)

-

18-20 min: 90-10% B (linear gradient)

-

20-25 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 10 µL.

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: LC-MS/MS MRM Transitions and Retention Times

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Retention Time (min) |

| Internal Standard | ||||

| This compound | 214.0 | 172.0 | 100 | Optimized |

| 214.0 | 93.0 | 100 | Optimized | |

| Phenylurea Herbicides | ||||

| Example: Diuron | 233.1 | 72.1 | 100 | Optimized |

| ... (add other phenylureas) | ... | ... | ... | ... |

| Triazine Herbicides | ||||

| Example: Atrazine | 216.1 | 174.1 | 100 | Optimized |

| ... (add other triazines) | ... | ... | ... | ... |

| Degradation Products | ||||

| Example: Desethylatrazine | 188.1 | 146.1 | 100 | Optimized |

| ... (add other metabolites) | ... | ... | ... | ... |

Note: The specific m/z values for precursor and product ions for each target analyte must be determined through infusion and optimization on the specific mass spectrometer being used.

Table 2: Method Validation Data

| Analyte | Linearity (R²) | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) |

| Phenylureas | >0.99 | 32 - 46 | To be determined | To be determined |

| Triazines | >0.99 | 29 - 75 | To be determined | To be determined |

Note: The recovery ranges are based on the findings of Bichon et al. (2006).[1] Specific validation parameters (LOD, LOQ, precision, and accuracy) should be established for each analyte during method validation in accordance with regulatory guidelines.

Visualizations

Caption: Experimental workflow for herbicide analysis in oysters.

Caption: Logic of internal standard-based quantification.

References

Application Notes and Protocols for Suzuki Coupling Reactions Utilizing 4'-Bromoacetanilide

For Researchers, Scientists, and Drug Development Professionals